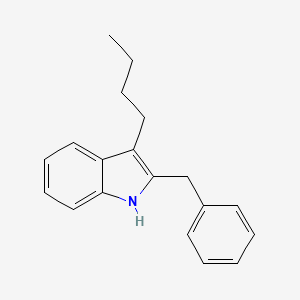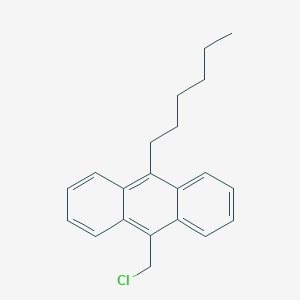
9-(Chloromethyl)-10-hexylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Chloromethyl)-10-hexylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The unique structure of this compound, with a chloromethyl group at the 9th position and a hexyl group at the 10th position, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Chloromethyl)-10-hexylanthracene typically involves the chloromethylation of 10-hexylanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the anthracene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chloromethylation reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Chloromethyl)-10-hexylanthracene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alcohol derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
9-(Chloromethyl)-10-hexylanthracene has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 9-(Chloromethyl)-10-hexylanthracene is primarily based on its ability to undergo substitution reactions, forming stable derivatives with various functional groups. These derivatives can interact with specific molecular targets, such as enzymes or receptors, depending on the nature of the substituent. For example, the compound can act as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols, enhancing their detection in analytical methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(Chloromethyl)anthracene: Similar structure but lacks the hexyl group, making it less hydrophobic and potentially less versatile in certain applications.
9,10-Dimethylanthracene: Substituted with two methyl groups, leading to different photophysical properties and applications.
9-(Chloromethyl)-10-decylanthracene: Similar structure with a longer alkyl chain, which may affect its solubility and reactivity.
Uniqueness
The presence of both chloromethyl and hexyl groups in 9-(Chloromethyl)-10-hexylanthracene provides a unique combination of reactivity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, and industry. Its ability to form stable derivatives with various functional groups enhances its versatility and usefulness in scientific research and industrial processes.
Propriétés
Numéro CAS |
823788-51-8 |
|---|---|
Formule moléculaire |
C21H23Cl |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
9-(chloromethyl)-10-hexylanthracene |
InChI |
InChI=1S/C21H23Cl/c1-2-3-4-5-10-16-17-11-6-8-13-19(17)21(15-22)20-14-9-7-12-18(16)20/h6-9,11-14H,2-5,10,15H2,1H3 |
Clé InChI |
PLAYPCCPLZTIOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


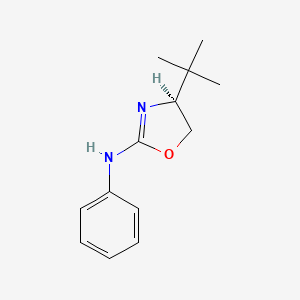
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

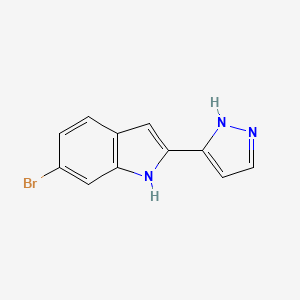
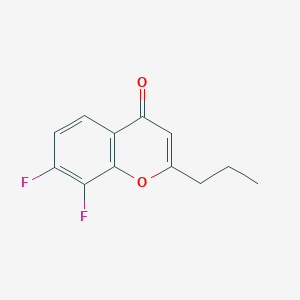
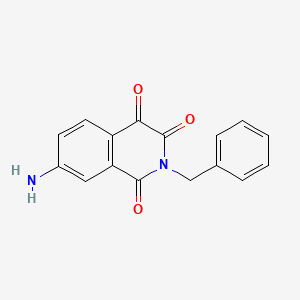
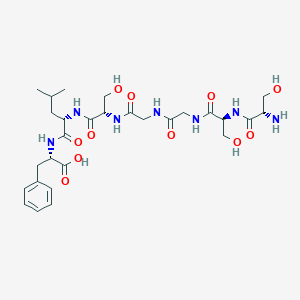

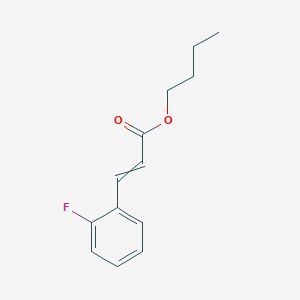
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
